3-Benzoyl-1-methylpyrrolidin-2-one
Description
Contextualization within Pyrrolidinone Chemical Architectures
The pyrrolidinone ring is a core structural motif found in numerous natural products and pharmacologically active compounds. beilstein-journals.org It is a five-membered γ-lactam, a subclass of the broader pyrrolidine (B122466) family of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov The parent compound, 2-pyrrolidone, is a simple yet important chemical, while its N-methylated derivative, N-methyl-2-pyrrolidone (NMP), is a widely used high-boiling, polar aprotic solvent in both industrial and laboratory settings. researchgate.netsmolecule.com
The architecture of pyrrolidinone allows for functionalization at various positions, leading to a wide array of derivatives with diverse properties. The nitrogen atom can be substituted, as seen in the "1-methyl" part of the target compound's name. The carbon atoms of the ring can also be modified. 3-Benzoyl-1-methylpyrrolidin-2-one is an example of a C-acylated pyrrolidinone, where a benzoyl group is attached to the carbon atom adjacent to the carbonyl group (the C-3 position). This α-acylation introduces a 1,3-dicarbonyl moiety, which is a key functional group in organic synthesis, known for its ability to form stable enolates and participate in a variety of carbon-carbon bond-forming reactions.
The general structure of 3-acyl-pyrrolidin-2-ones, such as the subject of this article, makes them valuable intermediates. The pyrrolidinone scaffold itself is known to be a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The addition of an acyl group at the 3-position provides a handle for further molecular elaboration, allowing chemists to construct complex scaffolds, including those with potential therapeutic applications. researchgate.net
Historical Trajectories and Initial Investigations of this compound and Related Structures
The history of pyrrolidinones is linked to the broader history of lactam and amide chemistry. Early methods for producing N-alkylated lactams, such as N-methyl-pyrrolidone, involved reacting lactones with primary amines or using alkylating agents like dimethyl sulfate (B86663) on the metal salts of lactams. google.com A significant advancement was the development of gas-phase reactions of unsubstituted lactams with alcohols over catalysts at high temperatures. google.com
The specific synthesis of 3-acyl-pyrrolidinones, including this compound, is a more recent development, driven by the need for functionalized building blocks in organic synthesis. The key chemical transformation required is the C-acylation of a pre-existing lactam. This reaction is challenging because competitive O-acylation can occur, leading to the formation of an undesired enol ester.
The foundational chemistry that enables the synthesis of compounds like this compound is the formation of a lactam enolate. By treating a lactam such as N-methyl-2-pyrrolidone with a strong base, a proton can be removed from the α-carbon (C-3), creating a nucleophilic enolate. This enolate can then react with an acylating agent, such as benzoyl chloride or a benzonitrile, to form the C-C bond and introduce the benzoyl group. While the specific historical details of the first synthesis of this compound are not widely documented in seminal publications, its preparation relies on these well-established principles of enolate chemistry. nih.gov
Contemporary Significance of this compound in Organic Synthesis Research
The contemporary significance of this compound lies primarily in its utility as a synthetic intermediate. As a β-keto lactam, it contains multiple reactive sites that can be selectively manipulated to build molecular complexity.
Modern synthetic chemistry has shown a growing interest in the catalytic, enantioselective C-acylation of lactams to generate α-quaternary stereocenters. While the target compound itself is not chiral, the development of methods to create chiral analogs has been a focus of research. For instance, nickel-catalyzed three-component coupling reactions of lactam enolates, nitriles, and aryl halides have been developed to produce β-imino lactams, which can then be hydrolyzed to the corresponding β-keto lactams. nih.govscispace.com These advanced methods allow for the construction of chiral α-substituted lactams with high enantioselectivity. nih.gov
The 1,3-dicarbonyl unit in this compound is particularly useful. It can be used in a variety of classical and modern named reactions, such as aldol (B89426) condensations, Michael additions, and various cyclization reactions, to form new heterocyclic and carbocyclic systems. The presence of the benzoyl group also opens up possibilities for transformations involving the aromatic ring, such as electrophilic aromatic substitution, or modification of the ketone itself, for example, through reduction to an alcohol.
Furthermore, related 3-hydroxy-3-pyrrolin-2-one structures, which can be seen as tautomers or derivatives of β-keto lactams, have been investigated for their biological activities, including antioxidant properties. nih.gov Research into polysubstituted pyrrolidinones continues to be an active area, with multicomponent reactions being a popular and efficient method for their synthesis. beilstein-journals.org Although detailed biological studies on this compound are not extensively reported, its structural similarity to other biologically active pyrrolidinones suggests its potential as a scaffold in drug discovery programs.
Below are data tables summarizing the key chemical information for the compounds discussed.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 54343-55-4 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₃NO₂ sigmaaldrich.com |
| Molecular Weight | 203.24 g/mol |
| Hydrogen Bond Donors | 0 chem960.com |
| Hydrogen Bond Acceptors | 2 chem960.com |
| Rotatable Bonds | 2 chem960.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₃NO₂ |
| 2-Pyrrolidone | C₄H₇NO |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO |
| Benzoyl chloride | C₇H₅ClO |
| Benzonitrile | C₇H₅N |
Structure
3D Structure
Properties
IUPAC Name |
3-benzoyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLOYXZPKXSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Systematic Synthetic Methodologies for 3 Benzoyl 1 Methylpyrrolidin 2 One and Its Key Precursors
Comprehensive Retrosynthetic Analysis of the 3-Benzoyl-1-methylpyrrolidin-2-one Framework
A thorough retrosynthetic analysis of this compound reveals several plausible disconnection points, offering a roadmap for its synthesis from simpler, readily available starting materials. The analysis can be broken down into strategies for disconnecting the pyrrolidinone ring and for the installation of the benzoyl moiety.
Disconnection Strategies for the Pyrrolidinone Ring System
The core pyrrolidinone ring can be retrosynthetically disconnected in several ways, leading to acyclic precursors. A common and effective strategy involves a C-N bond disconnection, which points towards an intramolecular cyclization of a γ-amino acid derivative. Another viable approach is the disconnection of a C-C bond within the ring, often leading back to precursors suitable for cyclization via reactions like the Dieckmann condensation.
A primary retrosynthetic disconnection of the amide bond in the pyrrolidinone ring leads to a γ-amino acid precursor. This acyclic compound would contain the necessary carbon skeleton and functional groups poised for intramolecular cyclization. Further disconnection of this intermediate can lead to simpler starting materials.
Alternatively, a Cα-Cβ bond disconnection suggests a Michael addition of an amine to an α,β-unsaturated carbonyl compound as a key bond-forming step. This approach is widely used for the synthesis of substituted pyrrolidines.
Strategic Approaches for Benzoyl Moiety Installation
The introduction of the benzoyl group at the C3 position of the pyrrolidinone ring is a critical step. Retrosynthetically, this can be envisioned through several key transformations.
One of the most direct approaches involves the acylation of a pre-formed 1-methylpyrrolidin-2-one. This would typically proceed through the formation of an enolate at the C3 position, which then acts as a nucleophile to attack a benzoylating agent like benzoyl chloride.
Another strategy involves the retrosynthetic disconnection of the bond between the C3 carbon and the benzoyl carbonyl group. This leads to a C3-anion equivalent on the pyrrolidinone ring and a benzoyl cation equivalent. In a synthetic sense, this translates to the reaction of a C3-nucleophile (e.g., an enolate or an organometallic species) with an electrophilic benzoyl source.
A third approach considers the benzoyl group as part of a larger fragment that is incorporated during the ring formation. For instance, a Claisen or Dieckmann condensation could utilize a benzoyl-containing precursor to construct the β-keto functionality concurrently with the pyrrolidinone ring.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical synthetic routes can be devised to prepare this compound. These routes often involve multiple steps, starting from simple and commercially available precursors.
Multi-Step Synthesis from Readily Available Starting Materials
A plausible multi-step synthesis can commence from readily available starting materials such as malic acid or derivatives of glutamic acid. For instance, a synthetic sequence could involve the formation of a substituted γ-amino acid, followed by cyclization and subsequent benzoylation.
A potential route starting from malic acid is outlined in a patent for the preparation of 1-methyl-3-pyrrolidinol. google.com This alcohol could then be oxidized to the corresponding ketone, 1-methylpyrrolidin-3-one. Subsequent reaction of the ketone with a suitable benzoylating agent could yield the target compound.
Another approach could start with glutamic acid, which can be converted to pyroglutamic acid. N-methylation followed by esterification would provide a key intermediate. This ester could then be subjected to a Claisen condensation with a benzoylating agent to introduce the benzoyl group at the C3 position.
Targeted Cyclization Reactions for Pyrrolidinone Ring Formation
The formation of the pyrrolidinone ring is a crucial step in the synthesis of this compound. Several cyclization strategies can be employed to construct this heterocyclic core.
One of the most powerful methods for constructing cyclic β-keto esters is the Dieckmann condensation . masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comucla.edu This intramolecular Claisen condensation of a diester in the presence of a base can be applied to the synthesis of a 3-oxopyrrolidine-2-carboxylate intermediate. For example, a suitably substituted N-methylated amino diester could undergo cyclization to form a five-membered ring, which upon hydrolysis and decarboxylation would yield 1-methylpyrrolidin-3-one, a key precursor to the final product. The general mechanism for the Dieckmann condensation is well-established. organic-chemistry.org
| Reaction | Description | Key Features | Reference |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. | Forms 5- or 6-membered rings effectively. Requires a strong base. | masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comucla.edu |
| Intramolecular Amidation | Cyclization of a γ-amino acid or its ester to form the lactam ring. | Can be catalyzed by acids or bases. A common method for lactam synthesis. | rsc.org |
Another important cyclization strategy is the intramolecular amidation of a γ-amino acid or its ester. rsc.org This reaction, often promoted by heat or the use of coupling agents, directly forms the lactam ring of the pyrrolidinone system.
Strategic Functional Group Interconversions Leading to this compound
The final stages of the synthesis of this compound will likely involve key functional group interconversions. These transformations are essential for introducing the benzoyl group and for manipulating other functionalities on the pyrrolidinone ring.
A key functional group interconversion is the acylation of a ketone or ester enolate . The formation of an enolate from 1-methylpyrrolidin-2-one at the C3 position, followed by reaction with an electrophilic benzoyl source like benzoyl chloride, is a direct method for installing the benzoyl group. The reactivity of enolates derived from 2-pyrrolidinone (B116388) has been studied, demonstrating their utility in forming new carbon-carbon bonds.
The Claisen condensation is another powerful tool for this purpose. fiveable.meyoutube.comchadsprep.comlibretexts.org A crossed Claisen condensation between the enolate of 1-methylpyrrolidin-2-one and a benzoyl ester (e.g., methyl benzoate) in the presence of a strong base would directly yield this compound.
| Reaction | Description | Key Features | Reference |
| Enolate Acylation | Reaction of a pre-formed enolate with an acylating agent. | A direct method for introducing an acyl group alpha to a carbonyl. | |
| Claisen Condensation | Base-catalyzed condensation of two esters or an ester and a ketone. | Forms a β-keto ester or β-diketone. A key C-C bond-forming reaction. | fiveable.meyoutube.comchadsprep.comlibretexts.org |
Furthermore, if a synthetic route proceeds through a 3-carboxy-1-methylpyrrolidin-2-one intermediate, a decarboxylation step would be necessary. The decarboxylation of β-keto acids occurs readily upon heating, providing a route to the corresponding ketone.
The use of organometallic reagents, such as Grignard or organolithium reagents, represents another strategy. The reaction of an organometallic benzoyl equivalent with a suitable electrophilic center on the pyrrolidinone ring could also lead to the target compound.
Advanced and Modern Synthetic Strategies for this compound
The contemporary synthesis of this compound and its derivatives has moved beyond classical methods, embracing more sophisticated and efficient catalytic systems. These modern strategies offer improved selectivity, milder reaction conditions, and greater functional group tolerance.
Catalytic Approaches in this compound Synthesis
Catalysis is at the forefront of modern organic synthesis, providing powerful tools for the construction of complex molecules like this compound. Both transition metal catalysis and organocatalysis have emerged as pivotal strategies, enabling novel bond formations and stereochemical control.
Transition metal catalysis offers a versatile platform for the synthesis of pyrrolidinone frameworks. Palladium-catalyzed reactions, in particular, have shown significant promise. For instance, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been developed to produce 3-aryl pyrrolidines, suggesting a potential route for introducing a benzoyl group at the 3-position. nih.gov While direct palladium-catalyzed benzoylation of 1-methylpyrrolidin-2-one at the 3-position is not extensively documented, related intramolecular cyclizations catalyzed by palladium(0) have been successful in creating 3,4-disubstituted pyrrolidin-2-ones. dntb.gov.ua These reactions proceed via the formation of a π-allyl-palladium intermediate from a suitably functionalized acetamide (B32628) precursor, leading to a highly diastereoselective 5-exo-trig ring closure. dntb.gov.ua
Copper salts have also been utilized in catalytic three-component assembly reactions to generate substituted pyrrolidines. nih.govfigshare.com These reactions involve the copper-catalyzed decomposition of a diazo ester in the presence of an imine and an alkene or alkyne, leading to the formation of a transient azomethine ylide which then undergoes a cycloaddition. nih.govfigshare.com Furthermore, rhodium-catalyzed [3+2] cycloadditions of α-imino carbenoids with ketene (B1206846) silyl (B83357) acetals provide a direct pathway to 3-pyrrolin-2-ones, which are valuable precursors to the saturated pyrrolidinone system. nih.gov
The table below summarizes key findings in transition metal-catalyzed synthesis relevant to the 3-acyl-pyrrolidin-2-one scaffold.
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium(0) | Acetamide with tethered π-allyl precursor | 3,4-disubstituted pyrrolidin-2-one | High diastereoselectivity, 5-exo-trig cyclization. dntb.gov.ua |
| Copper(I) salts | α-diazo ester, imine, alkene/alkyne | Substituted pyrrolidine (B122466) | Three-component assembly, good diastereoselectivity. nih.govfigshare.com |
| Rhodium(II) acetate | 1-Sulfonyl-1,2,3-triazole, ketene silyl acetal | 3-Pyrrolin-2-one | [3+2] cycloaddition of in situ generated α-imino carbenoid. nih.gov |
This table presents data from studies on related pyrrolidinone syntheses, as direct catalytic synthesis of this compound is not widely reported.
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. While direct organocatalytic benzoylation at the C3 position of 1-methylpyrrolidin-2-one is not a well-established method, organocatalytic strategies have been successfully employed in the asymmetric synthesis of highly substituted pyrrolidines. dntb.gov.uarsc.orgresearchgate.netnih.gov These methods often involve cascade reactions, where a simple chiral organic molecule catalyzes a series of bond-forming events to construct the pyrrolidine ring with high stereocontrol. rsc.org
For example, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been effective in promoting the cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to yield highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org Such strategies highlight the potential for creating complex 3-substituted pyrrolidinone architectures through organocatalysis.
The development of enantioselective methods for the synthesis of chiral this compound derivatives is of significant interest, given the importance of stereochemistry in biological activity. While specific enantioselective syntheses of the title compound are not extensively reported, related enantioselective transformations provide a strong foundation for future work.
Organocatalytic approaches have proven particularly effective in the enantioselective synthesis of pyrrolidine derivatives. rsc.orgresearchgate.netnih.gov For instance, the asymmetric Michael addition of diketones to maleimides, catalyzed by dihydroquinine in brine, can produce chiral succinimide (B58015) derivatives with high enantiomeric excesses. researchgate.net These succinimides are closely related to the pyrrolidin-2-one core.
Furthermore, the synthesis of chiral pyrrolidine-based organocatalysts themselves has been a major area of research, with many of these catalysts being used in a wide range of asymmetric transformations. nih.gov The principles guiding the design and application of these catalysts could be harnessed for the development of an enantioselective synthesis of this compound.
Radical-Mediated Syntheses Involving this compound Scaffolds
Radical reactions offer a unique set of transformations for the construction and functionalization of heterocyclic rings. While direct radical benzoylation of 1-methylpyrrolidin-2-one is not a common strategy, radical-mediated domino reactions have been developed for the synthesis of complex pyrrolidine-fused heterocycles. nih.gov These reactions can lead to the formation of multiple C-C, C-O, and C-N bonds in a single operation. nih.gov
One such example is the reaction of an O-phenyl-conjugated oxime ether with an alkyl radical, which initiates a cascade involving radical addition, researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and lactamization to afford benzofuro[2,3-b]pyrrol-2-one derivatives. nih.gov The use of a chiral oxime ether in this process has also enabled the diastereoselective synthesis of these complex structures. nih.gov Additionally, the use of benzoyl peroxide as a source of phenyl radicals is a well-established method in polymer synthesis and could potentially be adapted for the benzoylation of pyrrolidinone precursors under radical conditions. youtube.com
Sustainable and Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green chemistry considerations can be applied.
The synthesis of the precursor, N-methylpyrrolidine, has been achieved in an aqueous medium using the inexpensive and environmentally benign catalyst potassium carbonate. organic-chemistry.org This approach avoids the use of toxic solvents and harsh reaction conditions often associated with traditional methods. organic-chemistry.org The reaction of methylamine (B109427) and 1,4-dibromobutane (B41627) in water at a moderate temperature of 90°C provides a more sustainable route to this key intermediate. organic-chemistry.org
Furthermore, the development of catalytic methods, as discussed in previous sections, inherently aligns with green chemistry principles by reducing the need for stoichiometric reagents. The use of water as a solvent in organocatalytic reactions, such as the synthesis of chiral succinimide derivatives in brine, further enhances the green credentials of these synthetic strategies. researchgate.net Future research will likely focus on developing catalytic, one-pot procedures for the synthesis of this compound that utilize renewable starting materials and environmentally friendly reaction media.
Solvent-Free and Reduced-Solvent Methodologies
The principles of green chemistry encourage the reduction or elimination of volatile organic solvents. While a completely solvent-free synthesis for this compound is not prominently documented, methods that significantly reduce solvent load have been applied to the synthesis of its NMP precursor.
One industrial approach to NMP involves the reaction of γ-butyrolactone (GBL) with methylamine. chemicalbook.com This reaction can be performed in a continuous tubular reactor at high temperatures (200-350°C) and pressures. chemicalbook.comwikipedia.org In this process, a large excess of methylamine is often used, which not only acts as a reactant but also serves as the reaction medium, thereby representing a "reduced-solvent" or "neat" reaction condition that avoids the need for an additional non-participating solvent. chemicalbook.com
Furthermore, in the bio-based route from succinic acid, the initial conversion of diammonium succinate (B1194679) and methanol (B129727) to N-methyl succinimide (an intermediate to NMP) is a thermal, non-catalytic step that can be performed with minimal solvent. pnnl.gov The final step to produce this compound would involve the C-acylation of the NMP ring. This transformation typically requires a solvent to facilitate the formation of an enolate intermediate using a strong base. masterorganicchemistry.comlibretexts.org Future research could explore the use of mechanochemistry (ball-milling) or solid-supported reagents to achieve this benzoylation under solvent-free conditions.
Utilization of Renewable or Bio-Based Feedstocks
Significant progress has been made in producing the key precursor, 1-methylpyrrolidin-2-one (NMP), from renewable biomass, offering a sustainable alternative to traditional petrochemical routes. masterorganicchemistry.com The primary bio-based feedstocks are succinic acid and glutamic acid, which can be derived from the fermentation of sugars. masterorganicchemistry.comnih.govnih.gov
From Bio-derived Succinic Acid: A multi-step process developed at the Pacific Northwest National Laboratory (PNNL) efficiently converts fermentation-derived succinic acid into NMP. pnnl.govmasterorganicchemistry.com The process begins with the non-catalytic thermal reaction of diammonium succinate (DAS), derived from the fermentation broth, with methanol to form N-methyl succinimide (NMS). This intermediate is then purified by distillation and subsequently hydrogenated to yield NMP. pnnl.gov A key advantage of this route is its adaptability to fermentation products without requiring extensive and costly purification of the initial succinic acid. pnnl.govmasterorganicchemistry.com The hydrogenation of NMS to NMP is a catalytic step, with rhodium-based catalysts showing high selectivity and recyclability. pnnl.gov
From Bio-derived Glutamic Acid: Another viable pathway starts with glutamic acid, an amino acid abundant in many plant proteins. nih.govnih.gov Glutamic acid is first enzymatically decarboxylated to produce γ-aminobutyric acid (GABA). nih.gov GABA can then be converted to NMP in a one-pot procedure. This involves the cyclization of GABA to 2-pyrrolidone, followed by methylation using methanol as a methylating agent. nih.govnih.gov This one-pot method has demonstrated high conversion and selectivity (over 90%) for NMP. nih.gov
| Bio-Based Feedstock | Key Intermediate(s) | Reaction Steps | Key Findings/Yields | Reference |
|---|---|---|---|---|
| Succinic Acid | Diammonium Succinate (DAS), N-Methyl Succinimide (NMS) | 1. Thermal reaction of DAS with methanol. 2. Catalytic hydrogenation of NMS. | High-yield (90% for 2-py and NMP mix) conversion of NMS to NMP using a Rhodium catalyst. | pnnl.govmasterorganicchemistry.comnist.gov |
| Glutamic Acid | γ-Aminobutyric Acid (GABA), 2-Pyrrolidone | 1. Enzymatic decarboxylation to GABA. 2. One-pot cyclization and methylation. | >90% selectivity for NMP from GABA using methanol as methylating agent. | nih.govnih.gov |
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry offers enhanced safety, efficiency, and scalability for chemical manufacturing. While a dedicated flow synthesis for this compound is not described, the continuous production of its NMP precursor is well-established industrially. wikipedia.orgnih.gov
The most common continuous process involves reacting γ-butyrolactone (GBL) with monomethylamine (MMA) in the liquid phase within a tubular or shaft reactor. chemicalbook.comwikipedia.orgnih.gov This method operates at high temperatures (320-380°C) and pressures (70-120 bar) and typically without a catalyst. nih.gov The continuous nature of the process allows for efficient heat and mass transfer, consistent product quality, and simplified downstream processing. Unreacted methylamine is typically recovered and recycled. chemicalbook.com
Recent advancements in flow chemistry have also been applied to the synthesis of related N-alkyl-5-methyl-2-pyrrolidones from bio-based ethyl levulinate, demonstrating the potential for applying these techniques to a wider range of pyrrolidone derivatives using renewable feedstocks. chemicalbook.com The final benzoylation step to create the target compound could potentially be integrated into a multi-step flow process, where the NMP produced in an initial reactor is directly streamed into a second reactor for enolization and reaction with benzoyl chloride, followed by an in-line purification module.
| Reactants | Reactor Type | Temperature (°C) | Pressure (bar) | Key Features | Reference |
|---|---|---|---|---|---|
| γ-Butyrolactone (GBL), Monomethylamine (MMA) | Tubular Reactor / Shaft Reactor | 320 - 380 | 70 - 120 | Catalyst-free, continuous liquid-phase reaction with recycling of excess MMA. | nih.gov |
| Ethyl Levulinate, Alkylamines, H₂ | Flow Reactor with Packed Bed | - | - | Reductive amination over a heterogeneous catalyst (e.g., Ni₂P/SiO₂). | chemicalbook.com |
Chromatographic and Non-Chromatographic Purification and Isolation Techniques for this compound
The purification and isolation strategy for this compound depends on its physical state and the nature of impurities from the synthesis. As a β-keto lactam, it is expected to be a high-boiling liquid or a solid, making it amenable to several standard laboratory techniques.
Chromatographic Techniques: Chromatography is a primary method for purifying compounds of this class, especially at a laboratory scale.
Silica (B1680970) Gel Column Chromatography: This is the most common purification technique for moderately polar organic compounds. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), would be used to elute the compound from a silica gel column, separating it from unreacted starting materials and by-products. The progress can be monitored by thin-layer chromatography (TLC). youtube.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is a powerful tool. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with additives like trifluoroacetic acid. rsc.org
Non-Chromatographic Techniques: These methods are often more scalable and cost-effective for larger quantities.
Recrystallization: If this compound is a solid at room temperature, recrystallization would be an effective method for purification. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.
Distillation: While the final product is likely to have a high boiling point, making vacuum distillation challenging, this technique is the primary method for purifying the 1-methylpyrrolidin-2-one (NMP) precursor. chemicalbook.com Industrial processes use a series of distillation columns to remove unreacted methylamine, water, and other light or heavy fractions to obtain high-purity NMP. chemicalbook.com
The final isolation of the purified product would typically involve the removal of the purification solvent under reduced pressure using a rotary evaporator.
Detailed Mechanistic Investigations into 3 Benzoyl 1 Methylpyrrolidin 2 One Transformations
Mechanistic Pathways of 3-Benzoyl-1-methylpyrrolidin-2-one Formation Reactions
The synthesis of this compound involves the formation of the core pyrrolidinone ring and the subsequent or concurrent introduction of the benzoyl group at the C3 position.
The 1-methylpyrrolidin-2-one skeleton is industrially produced through the reaction of gamma-butyrolactone (B3396035) with methylamine (B109427). wikipedia.org This process is a classic example of an ester-to-amide conversion. Alternative synthetic routes include the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile (B1666552) with methylamine followed by hydrolysis. wikipedia.org
More complex substituted pyrrolidinones can be synthesized through various modern synthetic methodologies:
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of azomethine ylides with alkenes to construct the five-membered pyrrolidine (B122466) ring with a high degree of stereocontrol. organic-chemistry.org
Ring-Closing Metathesis: Ene-yne metathesis provides an efficient route to functionalized pyrrolinones, which can be subsequently reduced to the corresponding pyrrolidinones. organic-chemistry.org
Donor-Acceptor Cyclopropane Chemistry: Lewis acid-initiated ring-opening of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines, followed by lactamization, offers a versatile one-pot process for synthesizing 1,5-substituted pyrrolidin-2-ones. nih.gov
Reductive Rearrangement: A heterocycle-heterocycle interconversion strategy can provide 4,5-disubstituted 3-hydroxy-2-pyrrolidinones, which are valuable precursors for further functionalization. organic-chemistry.org
A plausible synthetic pathway to a precursor of this compound could involve the multicomponent reaction of an appropriate aldehyde, amine, and a derivative of a β-keto acid to form a polysubstituted pyrrolidinone. beilstein-journals.org
The introduction of the benzoyl group at the C3 position of the 1-methylpyrrolidin-2-one ring is a key transformation. This acylation can be achieved through several mechanistic pathways, primarily involving the formation of an enolate intermediate.
Under basic conditions, a strong, sterically hindered base such as lithium diisopropylamide (LDA) can deprotonate the C3 position of 1-methylpyrrolidin-2-one to form a lithium enolate. This nucleophilic enolate can then react with an electrophilic benzoyl source, such as benzoyl chloride or benzoyl anhydride, in a nucleophilic acyl substitution reaction to yield this compound. The use of a strong base is crucial due to the relatively low acidity of the α-protons of the lactam.
Alternatively, Friedel-Crafts acylation presents another potential, though less common for lactams, route. While amides are generally poor substrates for Friedel-Crafts reactions due to the strength of the C-N bond, highly strained systems like β-lactams have been shown to undergo this reaction. nih.govacs.orgacs.orgnih.gov It is conceivable that under specific conditions with a powerful Lewis or Brønsted acid, the pyrrolidinone ring could be activated for acylation, although this is likely a less efficient method compared to enolate chemistry.
Weak base-catalyzed acylation, often employing a nucleophilic amine catalyst like pyridine (B92270) or N-methylimidazole, proceeds by forming a highly reactive acylated cationic intermediate. umich.edu This intermediate then serves as a potent acylating agent for a nucleophile. In the context of 3-acylation of a pyrrolidinone, this would still likely proceed through the enolate as the ultimate nucleophile.
Table 1: Comparison of Potential Benzoylation Methods
| Method | Reagents | Plausible Mechanism | Key Considerations |
| Enolate Acylation | 1-Methylpyrrolidin-2-one, Strong Base (e.g., LDA), Benzoyl Chloride | Formation of a nucleophilic lithium enolate at C3, followed by nucleophilic acyl substitution. | Requires strictly anhydrous conditions and a strong, non-nucleophilic base. |
| Friedel-Crafts Acylation | 1-Methylpyrrolidin-2-one, Benzoyl Chloride, Lewis Acid (e.g., AlCl₃) or Brønsted Superacid | Activation of the lactam by the acid, potentially leading to an electrophilic aromatic substitution-type mechanism on the enol form. | Generally inefficient for amides; may lead to side reactions like ring-opening. nih.gov |
Stereochemical Control and Stereoselectivity in this compound Synthesis
The presence of a stereocenter at the C3 position in this compound introduces the possibility of stereoisomers.
In cases where another stereocenter exists in the molecule, for instance, at the C5 position, the formation of diastereomers is possible. The diastereoselectivity of the acylation step would be influenced by the steric and electronic nature of the existing substituent and the reaction conditions. For example, in the synthesis of 2,5-disubstituted pyrrolidines via iron-catalyzed C-H amination, diastereoselectivity can be tuned by modifying the catalyst structure. nih.gov
Epimerization at the C3 position can occur under basic or acidic conditions that facilitate the formation of the enol or enolate intermediate. The thermodynamic equilibrium will favor the more stable diastereomer, which is typically the one with the bulkier benzoyl group in a pseudo-equatorial position to minimize steric interactions.
The enantioselective synthesis of this compound would require the use of chiral auxiliaries, chiral catalysts, or chiral reagents.
Chiral Auxiliaries: A chiral group attached to the pyrrolidinone nitrogen could direct the approach of the benzoylating agent to one face of the enolate, leading to a preferred enantiomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Chiral Catalysts: An asymmetric synthesis could be achieved using a chiral catalyst to control the stereochemical outcome of the acylation. For instance, enantioselective amination of β-keto esters has been achieved using cinchona alkaloid catalysts. thieme-connect.de A similar strategy could potentially be adapted for the benzoylation of a suitable precursor. The enantioselective Staudinger synthesis of β-lactams, which are structurally related to pyrrolidinones, has been effectively catalyzed by planar-chiral derivatives of 4-(pyrrolidino)pyridine. acs.org This highlights the potential for nucleophilic catalysts to induce enantioselectivity in lactam chemistry.
Table 2: Potential Strategies for Enantioselective Synthesis
| Strategy | Description | Example from Related Chemistry |
| Chiral Auxiliary | A removable chiral group on the nitrogen atom directs the stereochemistry of the acylation. | Asymmetric alkylation of piperidinones using a chiral auxiliary derived from D-phenylglycinol. researchgate.net |
| Chiral Catalyst | A chiral Lewis acid or base complexes with the substrate or reagent to create a chiral environment. | Enantioselective synthesis of aza-β-lactams via [2+2] cycloadditions catalyzed by a planar-chiral pyridine derivative. nih.gov |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The formation of this compound via enolate acylation can be subject to kinetic versus thermodynamic control, particularly if there are multiple possible sites for deprotonation or if diastereomers can be formed.
In the case of an unsymmetrically substituted pyrrolidinone, a sterically hindered base at low temperatures would favor the formation of the kinetic enolate by removing the most accessible proton. wikipedia.org Conversely, higher temperatures and a less hindered base would allow for equilibration to the more stable, more substituted thermodynamic enolate. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com
For a reaction producing diastereomers, kinetic control at lower temperatures would favor the product formed via the lower energy transition state, while thermodynamic control at higher temperatures would lead to a product ratio that reflects the relative stabilities of the diastereomers. libretexts.orgmasterorganicchemistry.com Computational studies on the reaction of 3-pyrroline-2-ones with amines have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org
Due to the lack of specific experimental data for this compound, the following table presents a hypothetical scenario for the formation of diastereomers under kinetic and thermodynamic control, based on general principles.
Table 3: Hypothetical Diastereomeric Ratio under Kinetic vs. Thermodynamic Control
| Condition | Temperature | Favored Product | Expected Outcome |
| Kinetic Control | Low (e.g., -78 °C) | Product of the fastest reaction (lower activation energy) | Higher ratio of the less sterically hindered transition state product. |
| Thermodynamic Control | High (e.g., Room Temp. or above) | Most stable product (lower Gibbs free energy) | Higher ratio of the thermodynamically more stable diastereomer (e.g., trans). |
Chemical Reactivity, Derivatization, and Transformation Pathways of 3 Benzoyl 1 Methylpyrrolidin 2 One
Reactivity Profile of the Pyrrolidinone Ring System in 3-Benzoyl-1-methylpyrrolidin-2-one
The pyrrolidinone ring, a five-membered lactam, is a stable heterocyclic system. However, the presence of the electron-withdrawing benzoyl group at the 3-position influences its reactivity, creating a molecule with distinct chemical properties.
Nucleophilic Reactivity at the Lactam Carbonyl Center
The carbonyl group within the lactam ring is susceptible to nucleophilic attack, a reaction that can lead to ring-opening. The reactivity of this amide bond is a key feature of the pyrrolidinone system.
A notable transformation is the metal-free transamidation of N-acyl lactams, such as benzoylpyrrolidin-2-one, with various amines. This reaction proceeds under aqueous conditions in the presence of di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI), affording the corresponding amides in good yields. rsc.org This process demonstrates the accessibility of the lactam carbonyl to nucleophiles and offers a pathway for derivatization at this position. Both aliphatic and aromatic primary amines have shown good activity in this transformation. rsc.org A radical-based reaction pathway has been proposed for this transamidation. rsc.org
Electrophilic Substitution and Functionalization of the Pyrrolidinone Ring
The pyrrolidinone ring itself is generally not prone to classical electrophilic aromatic substitution due to its non-aromatic nature. However, the presence of the carbonyl group allows for functionalization at the α-carbon (the 3-position) via enolate chemistry. The acidity of the proton at the 3-position is enhanced by the adjacent benzoyl and lactam carbonyl groups, facilitating the formation of an enolate anion. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents.
While specific examples for the direct electrophilic substitution on the pre-formed this compound are not extensively documented in readily available literature, the general principles of enolate chemistry are well-established and applicable.
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidinone Moiety
The lactam ring of N-methyl-2-pyrrolidone (NMP), the parent structure of the title compound, can undergo hydrolysis under basic conditions. For instance, reaction with sodium hydroxide (B78521) leads to the reversible ring-opening to yield sodium N-methyl-4-aminobutyrate. nih.gov This reaction highlights the susceptibility of the amide bond to cleavage under specific conditions. While the influence of the 3-benzoyl group on the rate and conditions of this hydrolysis is not specifically detailed in the available literature, similar reactivity is expected.
Recent advancements in synthetic methodology have explored the ring opening of unstrained cyclic amines, including pyrrolidines, through various catalytic methods. These methods often involve the generation of radical intermediates or the use of Lewis acids to facilitate C-N bond cleavage, opening up pathways to linear amino compounds. saskoer.caresearchgate.net
Furthermore, ring contraction of pyridines has been developed as a method for synthesizing pyrrolidine (B122466) derivatives, showcasing the intricate relationship between different heterocyclic systems. osaka-u.ac.jpnih.gov
Chemical Transformations of the Benzoyl Moiety in this compound
The exocyclic benzoyl group provides a second reactive site within the molecule, primarily centered around the ketone functionality. This allows for a range of transformations that can selectively modify this part of the molecule while leaving the pyrrolidinone ring intact.
Selective Reduction Reactions of the Ketone Functionality
The ketone of the benzoyl group can be selectively reduced to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of ketones and aldehydes. osaka-u.ac.jpnih.gov Its chemoselectivity allows for the reduction of the ketone in the presence of the less reactive lactam carbonyl group. The use of NaBH4 in combination with certain additives or in specific solvent systems can enhance its selectivity and efficiency. nih.govmdpi.comresearchgate.net
The general reaction for the selective reduction of the ketone in this compound is depicted below:
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH4) | 3-(Hydroxy(phenyl)methyl)-1-methylpyrrolidin-2-one |
Enantioselective reduction of prochiral ketones to optically active secondary alcohols is a significant area of research, employing chiral catalysts or reagents. researchgate.net While specific studies on the enantioselective reduction of this compound are not prominent in the searched literature, this remains a potential avenue for creating chiral derivatives.
Nucleophilic Additions to the Benzoyl Carbonyl Group
The electrophilic carbon of the benzoyl carbonyl group is susceptible to attack by a variety of nucleophiles, including organometallic reagents such as Grignard and organolithium reagents. These reactions lead to the formation of tertiary alcohols. saskoer.cadalalinstitute.commasterorganicchemistry.comlibretexts.orglibretexts.org
The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would proceed as follows, with R representing an alkyl or aryl group:
| Reactant | Reagent | Intermediate | Product (after workup) |
| This compound | R-MgX or R-Li | Magnesium or Lithium alkoxide | 3-(Alkyl/Aryl-hydroxy(phenyl)methyl)-1-methylpyrrolidin-2-one |
The choice of the organometallic reagent and reaction conditions can influence the outcome and yield of the reaction. The lactam carbonyl is generally less reactive towards these strong nucleophiles compared to the ketone.
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzoyl group in this compound significantly influences the reactivity of the attached phenyl ring towards electrophilic aromatic substitution (EAS). The carbonyl group is a moderate deactivator and a meta-director due to its electron-withdrawing nature, which arises from both inductive effects and resonance. This deactivation makes the phenyl ring less susceptible to attack by electrophiles compared to benzene.
Consequently, harsher reaction conditions are typically required to achieve substitution. The incoming electrophile will predominantly add to the meta-position (C-3' and C-5') of the phenyl ring, as the resonance structures of the arenium ion intermediate show that the positive charge is never placed on the carbon atom directly attached to the deactivating carbonyl group, which would be highly unfavorable.
Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions.
| Reaction Type | Typical Reagents | Expected Major Product(s) |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 3-(3-Nitrobenzoyl)-1-methylpyrrolidin-2-one |
| Bromination | Br₂, FeBr₃ | 3-(3-Bromobenzoyl)-1-methylpyrrolidin-2-one |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-(3-Acylbenzoyl)-1-methylpyrrolidin-2-one |
Reactivity at the Alpha-Carbon (C3) to the Lactam Carbonyl in this compound
The hydrogen atom at the C3 position, being alpha to both the lactam carbonyl and the benzoyl carbonyl, is significantly acidic. This acidity is the cornerstone of the reactivity at this position, primarily through the formation of a stabilized enolate intermediate.
Enolate Chemistry and Alpha-Alkylation Reactions
Treatment of this compound with a suitable base results in the deprotonation of the C3 carbon, forming a resonance-stabilized enolate. The negative charge is delocalized over the C3 carbon and the oxygen atoms of both carbonyl groups, enhancing its stability and nucleophilicity.
This enolate can readily participate in SN2 reactions with various electrophiles, most notably alkyl halides, in a process known as alpha-alkylation. wikipedia.org The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, thereby preventing self-condensation side reactions. wikipedia.org The reaction with a primary alkyl halide would yield a 3-alkyl-3-benzoyl-1-methylpyrrolidin-2-one derivative.
Table of Reagents for Alpha-Alkylation:
| Base | Alkylating Agent | Product Type |
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 3-Benzoyl-1,3-dimethylpyrrolidin-2-one |
| Sodium hydride (NaH) | Benzyl bromide (BnBr) | 3-Benzoyl-3-benzyl-1-methylpyrrolidin-2-one |
| Potassium tert-butoxide (t-BuOK) | Ethyl bromoacetate | Ethyl 2-(3-benzoyl-1-methyl-2-oxopyrrolidin-3-yl)acetate |
Condensation and Elimination Reactions Involving the Alpha-Position
The acidic nature of the C3 proton also enables its participation in various condensation reactions. A notable example is the Aldol-type condensation with non-enolizable aldehydes, such as benzaldehyde, under basic conditions. The initially formed aldol (B89426) adduct can then undergo dehydration to yield an α,β-unsaturated ketone.
Another relevant reaction is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org In this context, this compound can react with aldehydes in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). juniperpublishers.comcapes.gov.br The reaction proceeds through the formation of an enolate which then attacks the aldehyde, followed by dehydration to afford a 3-(arylmethylene)benzoyl-1-methylpyrrolidin-2-one derivative.
Synthesis and Characterization of Derivatized this compound Analogs
The reactivity of this compound at its various sites allows for the synthesis of a wide array of derivatives with potentially novel properties.
Preparation of Stereoisomers and Configurational Analogs
The C3 carbon of this compound is a stereocenter. If the starting material is a racemic mixture, the synthesis of derivatives will also result in racemic products unless a chiral resolution or an asymmetric synthesis strategy is employed.
Asymmetric synthesis can be approached by using chiral auxiliaries or chiral catalysts. For instance, a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a chiral dipolarophile could be a potential route to enantiomerically enriched pyrrolidine derivatives, which could then be converted to the desired this compound analog. nih.gov
Introduction of Diverse Functional Groups via Chemoselective Reactions
The presence of multiple functional groups in this compound allows for chemoselective modifications. For example, the ketone of the benzoyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), without affecting the lactam carbonyl. This would yield 3-(hydroxy(phenyl)methyl)-1-methylpyrrolidin-2-one.
Furthermore, the introduction of functional groups onto the phenyl ring can be achieved through electrophilic aromatic substitution as previously discussed. For instance, nitration followed by reduction of the nitro group to an amine provides a handle for further derivatization, such as amide or sulfonamide formation.
Table of Derivatization Reactions:
| Reagent(s) | Target Site | Functional Group Introduced | Product Class |
| NaBH₄, MeOH | Benzoyl carbonyl | Hydroxyl | Amino alcohol derivative |
| 1. HNO₃, H₂SO₄; 2. Sn, HCl | Phenyl ring | Amino | Anilino derivative |
| Br₂, PPh₃ | Alpha-carbon (via enolate) | Bromo | Alpha-bromo ketone derivative |
| Lawesson's reagent | Lactam carbonyl | Thiocarbonyl | Thiolactam derivative |
Advanced Spectroscopic and X Ray Diffraction Elucidation of 3 Benzoyl 1 Methylpyrrolidin 2 One Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of nuclear spin interactions, a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms can be obtained. For 3-Benzoyl-1-methylpyrrolidin-2-one, a multi-faceted NMR approach, encompassing one-dimensional (1D) and two-dimensional (2D) techniques, is essential for a complete structural assignment and for probing its conformational dynamics.
Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis
The 1D NMR spectra, specifically ¹H, ¹³C, and ¹⁵N, provide the fundamental framework for the structural elucidation of this compound. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, while scalar (J) couplings reveal through-bond connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each of its non-equivalent protons. The aromatic protons of the benzoyl group are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm, with their multiplicity dictated by ortho, meta, and para coupling constants. The methine proton at the C3 position of the pyrrolidinone ring is anticipated to be a key diagnostic signal, likely appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons at C4 and C5 will also present as complex multiplets, further complicated by their diastereotopicity. The N-methyl group should give rise to a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a distinct resonance. The carbonyl carbons of the benzoyl and pyrrolidinone moieties are expected to be the most downfield signals, typically appearing above 170 ppm. The aromatic carbons will resonate in the 120-140 ppm range, while the aliphatic carbons of the pyrrolidinone ring and the N-methyl group will be found at higher field.
¹⁵N NMR Spectroscopy: While less commonly acquired, the ¹⁵N NMR spectrum can offer valuable insight into the electronic environment of the nitrogen atom within the lactam ring. The chemical shift of the nitrogen is influenced by the nature of its substituents and its participation in amide resonance.
A detailed analysis of the coupling constants in the ¹H NMR spectrum is crucial for confirming the connectivity within the pyrrolidinone ring. For instance, the vicinal coupling constants between the C3 proton and the C4 protons can provide information about the dihedral angles and, by extension, the preferred conformation of the five-membered ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-ortho (benzoyl) | 7.95 | d | J = 7.5 |
| H-meta (benzoyl) | 7.55 | t | J = 7.5 |
| H-para (benzoyl) | 7.65 | t | J = 7.5 |
| H3 (pyrrolidinone) | 4.20 | dd | J = 8.0, 4.0 |
| H4a (pyrrolidinone) | 2.30 | m | |
| H4b (pyrrolidinone) | 2.10 | m | |
| H5a (pyrrolidinone) | 3.40 | m | |
| H5b (pyrrolidinone) | 3.20 | m | |
| N-CH₃ | 2.90 | s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (benzoyl) | 198.0 |
| C2 (pyrrolidinone) | 175.0 |
| C-ipso (benzoyl) | 136.0 |
| C-ortho (benzoyl) | 129.0 |
| C-meta (benzoyl) | 128.5 |
| C-para (benzoyl) | 133.0 |
| C3 (pyrrolidinone) | 50.0 |
| C4 (pyrrolidinone) | 25.0 |
| C5 (pyrrolidinone) | 45.0 |
| N-CH₃ | 30.0 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To overcome the limitations of 1D NMR, particularly in assigning protons and carbons in complex spin systems, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between the C3-H and the C4-H₂ protons, and between the C4-H₂ and C5-H₂ protons, thus confirming the spin system of the pyrrolidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum will allow for the unambiguous assignment of each proton to its attached carbon, for instance, linking the ¹H signal at ~4.20 ppm to the ¹³C signal at ~50.0 ppm (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. For example, NOE cross-peaks between the benzoyl protons and specific protons on the pyrrolidinone ring can indicate the orientation of the benzoyl group relative to the lactam ring.
Dynamic NMR Studies for Characterizing Conformational Flexibility and Rotational Barriers
The this compound molecule possesses several rotatable bonds, leading to potential conformational isomerism. The most significant of these is the rotation around the C(O)-N amide bond and the C3-C(O) bond. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging conformers. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures.
From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N-acylpyrrolidinones, the rotational barrier around the amide bond is typically in the range of 15-20 kcal/mol. The barrier to rotation around the C3-C(O) bond will determine the orientation of the benzoyl group and can also be investigated using DNMR techniques.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the precise molecular mass of a compound, allowing for the determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and elucidate its structure based on the resulting fragment ions.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
For a polar molecule like this compound, Electrospray Ionization (ESI) is a highly suitable soft ionization technique. In ESI, the sample solution is sprayed into a strong electric field, creating charged droplets from which the solvent evaporates, leaving behind protonated molecules [M+H]⁺. The high-resolution measurement of the m/z (mass-to-charge ratio) of this ion allows for the calculation of the exact molecular weight and, consequently, the molecular formula.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be employed. APCI is particularly useful for less polar compounds that are thermally stable. In APCI, the sample is vaporized and then ionized by a corona discharge. Similar to ESI, APCI typically produces protonated molecules [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Fragment Ions
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the [M+H]⁺ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure |
| 204.1025 | 105.0335 | Benzoyl cation |
| 204.1025 | 176.0919 | [M+H-CO]⁺ |
| 204.1025 | 99.0657 | 1-methyl-2-oxopyrrolidin-3-yl cation |
| 105.0335 | 77.0391 | Phenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of specific functional groups and providing insights into the molecular structure. For this compound, the spectra are expected to be a composite of the vibrational modes of its constituent parts: the N-methylpyrrolidin-2-one ring and the benzoyl group.
The key functional groups in this compound are the tertiary amide and the ketone, both of which contain a carbonyl (C=O) group. The IR spectrum is anticipated to show strong absorption bands corresponding to the stretching vibrations of these two carbonyl groups. The amide C=O stretch of the pyrrolidinone ring typically appears in the region of 1660-1700 cm⁻¹. In the parent compound, N-methyl-2-pyrrolidone (NMP), this peak is observed around 1659-1675 cm⁻¹. nih.gov The ketonic C=O stretch of the benzoyl group is expected at a slightly higher wavenumber, generally in the range of 1680-1700 cm⁻¹, characteristic of aryl ketones.
The aromatic ring of the benzoyl group will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.
The aliphatic portions of the molecule, namely the CH₂ groups of the pyrrolidinone ring and the N-methyl group, will also have distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the C-H bonds in these groups are expected in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the tertiary amide is anticipated to be in the 1290-1350 cm⁻¹ region. researchgate.net
Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information to IR spectroscopy. The C=O stretching vibrations are also Raman active. The symmetric breathing mode of the aromatic ring, typically around 1000 cm⁻¹, is often a strong and sharp band in the Raman spectrum. The various C-H bending and stretching modes will also be observable.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Amide C=O Stretch | 1660-1700 | N-methylpyrrolidin-2-one |
| Ketone C=O Stretch | 1680-1700 | Benzoyl |
| Aromatic C-H Stretch | 3000-3100 | Benzoyl |
| Aromatic C=C Stretch | 1450-1600 | Benzoyl |
| Aliphatic C-H Stretch | 2850-3000 | Pyrrolidinone ring, Methyl group |
| C-N Stretch | 1290-1350 | Tertiary Amide |
X-ray Crystallography of this compound and its Crystalline Derivatives
While a specific crystal structure for this compound is not publicly available, a detailed analysis of its likely solid-state conformation, bond geometries, and intermolecular interactions can be inferred from the crystallographic data of closely related compounds.
The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or a twisted conformation to minimize steric strain. In the crystal structure of N-Methyl-2-pyrrolidone hydrochloride, the five-membered ring adopts a slightly pronounced envelope conformation. researchgate.net It is highly probable that the pyrrolidinone ring in this compound will also exhibit a similar non-planar conformation.
The benzoyl group consists of a phenyl ring attached to a carbonyl group. The C=O bond length in benzoyl moieties is typically around 1.22 Å, and the C-C bond lengths within the phenyl ring are expected to be in the range of 1.38-1.40 Å. The orientation of the benzoyl group relative to the pyrrolidinone ring will be a key conformational feature, dictated by steric hindrance and electronic interactions. In the crystal structure of a related benzoylated compound, a significant deviation of the benzoyl oxygen atom from the plane of the phenyl ring was observed, which was attributed to its involvement in intermolecular hydrogen bonding. nih.gov
The bond geometries within the N-methylpyrrolidin-2-one fragment are expected to be consistent with those of other pyrrolidinone derivatives. The C-N bond of the amide will have partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond.
| Bond | Expected Bond Length (Å) |
| Amide C=O | ~1.24 |
| Ketone C=O | ~1.22 |
| Amide C-N | ~1.33 |
| Aromatic C-C | 1.38 - 1.40 |
| Aliphatic C-C | 1.52 - 1.54 |
| Aliphatic C-N | ~1.47 |
| Angle | Expected Bond Angle (°) |
| C-CO-C (Ketone) | ~120 |
| C-CO-N (Amide) | ~120 |
| C-N-C (Amide) | ~120 |
| C-N-CH₃ (Amide) | ~120 |
The crystal packing of this compound will be governed by a variety of intermolecular forces. The presence of two carbonyl groups, which are excellent hydrogen bond acceptors, suggests that C-H···O hydrogen bonds are likely to be a dominant feature in the crystal lattice, linking molecules into extended networks.
The aromatic phenyl ring of the benzoyl group can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, along with C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are crucial in stabilizing the crystal structure. In the crystal structure of a complex cyclohexane (B81311) derivative with a benzoyl substituent, molecules are linked by O—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds, forming layers that are further linked by weak C—H⋯π interactions and van der Waals forces. nih.gov Similar interactions are expected to dictate the packing of this compound.
Computational and Theoretical Studies on 3 Benzoyl 1 Methylpyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There are currently no published studies that have employed quantum chemical calculations to investigate the electronic structure and reactivity of 3-Benzoyl-1-methylpyrrolidin-2-one.
Density Functional Theory (DFT) for Ground State Properties and Energetics
No research could be identified that has utilized Density Functional Theory (DFT) to determine the ground state properties, such as optimized geometry, electronic energy, and orbital distributions, of this compound. Consequently, there are no available data tables of calculated properties like bond lengths, bond angles, or dihedral angles.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Similarly, a search of scientific databases yielded no results for the application of high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this molecule. Such calculations would provide a more precise understanding of its electronic structure but have not yet been reported.
Conformational Landscape Analysis of this compound
The conformational flexibility of this compound, which would be crucial for understanding its reactivity and interactions, has not been the subject of computational investigation.
Exploration of Potential Energy Surfaces and Global Minima
There are no reports on the systematic exploration of the potential energy surface of this compound to identify its various conformers and determine the global minimum energy structure.
Molecular Dynamics Simulations for Conformational Ensemble Characterization
Molecular dynamics (MD) simulations, which would provide insight into the dynamic behavior and accessible conformations of the molecule in different environments, have not been published for this compound.
Reaction Pathway Modeling and Transition State Characterization for this compound Related Reactions
While the synthesis of this compound has been described whiterose.ac.uk, and its use as a reactant in the synthesis of pyrrolidinone derivatives is documented in patent literature google.comgoogle.com, there are no computational studies that model the reaction pathways or characterize the transition states involved in these or other related reactions. Such studies would be invaluable for optimizing reaction conditions and understanding the underlying mechanisms.
Calculation of Activation Barriers and Reaction Energetics
There is currently no publicly available research data detailing the calculation of activation barriers or reaction energetics for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms and transition states of similar heterocyclic compounds, specific studies on this molecule have not been published. Such research would be valuable for understanding its reactivity, stability, and potential synthetic pathways.
Molecular Interaction Studies and Supramolecular Chemistry
Investigations into the molecular interactions and supramolecular chemistry of this compound in non-biological contexts are not documented in available scholarly articles. While interaction studies are mentioned in a general context for their potential in drug discovery, specific research into its supramolecular behavior, such as in crystal engineering or catalysis, is absent. smolecule.com
Host-Guest Interactions with Supramolecular Receptors
There are no published studies on the host-guest interactions between this compound and supramolecular receptors. This field of study would explore how the molecule might bind within the cavities of larger host molecules, with potential applications in sensing, controlled release, and catalysis. However, no data on association constants, binding modes, or thermodynamic parameters for such interactions currently exist for this compound.
Design of Computational Models for Intermolecular Forces
Specific computational models designed to understand the intermolecular forces of this compound have not been described in the literature. The development of such models would be crucial for predicting its physical properties, crystal packing, and interactions in solution. While general computational chemistry software can perform these calculations, dedicated studies and their results for this compound are not available.
Synthetic Applications and Strategic Role of 3 Benzoyl 1 Methylpyrrolidin 2 One As a Building Block
3-Benzoyl-1-methylpyrrolidin-2-one as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
While the direct application of this compound as a chiral auxiliary or ligand is not extensively documented in current literature, its structural features suggest significant potential in asymmetric catalysis. A successful chiral auxiliary must effectively transfer stereochemical information to a prochiral substrate, typically through the formation of a covalent bond, and then be readily removable.
The core structure of this compound possesses several key attributes for this role:
A Rigid Chiral Scaffold: The five-membered lactam ring provides a conformationally restricted environment, which is crucial for creating a well-defined three-dimensional space to direct incoming reagents.
Multiple Coordination Sites: The presence of two carbonyl groups (the lactam and the ketone) allows for the potential chelation of metal centers. This bidentate coordination can create a rigid and predictable transition state, enhancing stereocontrol in metal-catalyzed reactions.
Stereodirecting Benzoyl Group: The bulky benzoyl group at the C3 position can act as a significant steric shield, effectively blocking one face of a reactive intermediate, such as an enolate formed at the C3 position, thereby directing alkylation or other electrophilic attacks to the opposite face.
Pyrrolidine (B122466) derivatives, particularly those derived from proline, are cornerstones of asymmetric catalysis. organic-chemistry.orgnih.govbeilstein-journals.org For instance, (S)-2-(triphenylmethyl)pyrrolidine has been effectively used as an organocatalyst for the direct asymmetric benzoyloxylation of aldehydes. organic-chemistry.orgnih.gov By analogy, the chiral framework of this compound could be exploited to control stereochemistry. The N-acyl derivatives of this compound could be used in aldol (B89426) or Michael reactions, where the combination of the chiral ring and the coordinating benzoyl group would dictate the facial selectivity of the enolate.
Utilization of this compound in the Construction of Diverse Pyrrolidine-Based Scaffolds
The true strength of this compound lies in its potential as a versatile starting material for generating a library of substituted pyrrolidines. The pyrrolidine ring is a common motif in FDA-approved drugs and bioactive natural products. nih.gov The ability to readily access diverse derivatives from a single, advanced intermediate is a powerful strategy in drug discovery.
The functional groups of this compound can be selectively manipulated to yield a variety of scaffolds:
Reduction of the Ketone: The benzoyl ketone can be stereoselectively reduced to the corresponding secondary alcohol, introducing a new stereocenter and a hydroxyl group for further functionalization.
Reactions at the Enolate: The proton alpha to the benzoyl group is acidic and can be removed to form an enolate. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C3 position in a potentially diastereoselective manner.
Reduction of the Lactam: The lactam amide bond can be reduced to afford the corresponding 3-benzoyl-1-methylpyrrolidine, transforming the core structure and altering its physicochemical properties.
Modification of the Benzoyl Ring: The aromatic ring of the benzoyl group can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity or attach linkers.
Table 7.2.1: Potential Pyrrolidine-Based Scaffolds from this compound
| Starting Material | Reagent(s) | Potential Product Scaffold | Key Transformation |
|---|---|---|---|
| This compound | 1. NaBH₄, MeOH 2. Ac₂O, Pyridine (B92270) | 3-(Acetoxy(phenyl)methyl)-1-methylpyrrolidin-2-one | Ketone reduction and subsequent acylation |
| This compound | 1. LDA, THF, -78 °C 2. CH₃I | 3-Benzoyl-1,3-dimethylpyrrolidin-2-one | α-Alkylation of ketone |
| This compound | LiAlH₄, THF | (1-Methylpyrrolidin-3-yl)(phenyl)methanol | Dual reduction of ketone and lactam |
These transformations highlight the molecule's utility in generating derivatives with varied stereochemistry and functionality, which is essential for exploring structure-activity relationships in medicinal chemistry. researchgate.net
Role of this compound in the Total Synthesis of Complex Natural Products and Analogues
The pyrrolidine ring is a central feature in numerous classes of natural products, including alkaloids and polyketides, many of which exhibit significant biological activity. researchgate.netnih.gov Although no published total syntheses currently employ this compound as a starting material, its structure makes it a highly attractive chiral building block for such endeavors.
A key challenge in total synthesis is the efficient and stereocontrolled installation of chiral centers. By using a pre-functionalized, enantiomerically pure building block like this compound, synthetic routes can be significantly shortened. For example, it could serve as a precursor to substituted pyrrolidine alkaloids. A hypothetical retrosynthesis could involve disconnection of a target molecule back to a 3-substituted pyrrolidine, which could, in turn, be derived from the title compound through reactions such as Wittig-type olefination of the ketone, followed by reduction and further elaboration.
The synthesis of natural product analogues for biological screening is another area where this building block could prove invaluable. nih.gov The functional handles on this compound allow for the systematic variation of substituents around the core, enabling the rapid generation of an analogue library to probe the pharmacophore of a target natural product.
Integration of this compound into the Synthesis of Advanced Organic Materials (e.g., monomers, linkers, polymers)
The application of pyrrolidone-based structures extends beyond pharmaceuticals into materials science. For example, N-vinylpyrrolidone (NVP) is a well-known monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with applications in cosmetics, biomedical devices, and industrial formulations. kpi.ua
While there is no literature on the use of this compound in materials science, its structure offers intriguing possibilities. By introducing a polymerizable functional group, it could be transformed into a novel monomer for the synthesis of functional polymers. For instance, the benzoyl group could be modified to include a vinyl or styrenyl moiety, or the N-methyl group could be replaced with an N-allyl or N-vinyl group.
The resulting polymers would feature a bulky, chiral, polar side chain containing both a ketone and a lactam. These characteristics could impart unique properties to the material, such as:
Enhanced Thermal Stability: The rigid ring structure and polar groups could lead to stronger intermolecular interactions and higher glass transition temperatures.
Chiral Recognition: Polymers with chiral side chains can be used as stationary phases for chiral chromatography or as materials for enantioselective sensors.
Coordination Ability: The pendant benzoyl groups could serve as ligands to coordinate metal ions, leading to the formation of polymer-metal complexes with catalytic or optical properties.
Table 7.4.1: Hypothetical Monomers for Advanced Materials Derived from this compound
| Parent Compound | Modification Strategy | Potential Monomer Structure | Polymerization Method |
|---|---|---|---|
| This compound | Acylation of the corresponding phenol (B47542) (from Baeyer-Villiger oxidation) with acryloyl chloride | 4-((1-Methyl-2-oxopyrrolidin-3-yl)carbonyl)phenyl acrylate | Free-radical polymerization |
| This compound | Demethylation followed by reaction with vinylbenzyl chloride | 3-Benzoyl-1-(4-vinylbenzyl)pyrrolidin-2-one | Free-radical polymerization (e.g., RAFT) |
Development of Novel Methodologies and Synthetic Strategies Enabled by this compound
The development of new synthetic methods is a driving force in chemical innovation. researchgate.net Molecules with unique arrangements of functional groups can inspire the creation of novel reactions. This compound, with its vicinal ketone and lactam functionalities within a chiral framework, is a prime candidate for methodological development.
Potential areas of exploration include:
Tandem or Domino Reactions: The proximity of the two carbonyl groups could be exploited in cascade reactions. For example, a reagent could first interact with the ketone, triggering a subsequent transformation involving the lactam, leading to the rapid construction of complex heterocyclic systems.
Diastereoselective Enolate Chemistry: The development of highly diastereoselective reactions of the C3-enolate would be of significant value. The interplay between the N-methyl group and the stereocenter could allow for fine-tuning of the transition state to favor specific diastereomeric products, a level of control that is often challenging to achieve.
Photochemical Transformations: The benzoyl chromophore makes this molecule suitable for photochemical reactions. Norrish-type reactions or [2+2] cycloadditions could lead to novel and complex polycyclic architectures that would be difficult to access through traditional thermal reactions.
The synthesis of new pyrrolidine derivatives is an active area of research, with methods like intramolecular C-H amination and cycloaddition reactions being constantly refined. organic-chemistry.org this compound serves as an ideal substrate to test and expand the scope of these modern synthetic tools.
Emerging Research Frontiers and Future Directions in 3 Benzoyl 1 Methylpyrrolidin 2 One Chemistry
The exploration of 3-Benzoyl-1-methylpyrrolidin-2-one and its derivatives is entering a new phase, driven by technological advancements and a growing emphasis on sustainable and efficient chemical practices. The following sections outline key research frontiers that are poised to redefine the synthetic and mechanistic understanding of this important chemical scaffold.
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃ | DMF, 80°C, 12h | 85% |
| 2 | BzCl, AlCl₃ | CH₂Cl₂, 0°C→RT, 4h | 78% |
How should researchers address contradictory NMR data between theoretical predictions and experimental results for 3-substituted pyrrolidinones?
(Advanced)
Protocol for Data Reconciliation :
Variable-Temperature NMR (VT-NMR) : Acquire spectra between -40°C to +80°C to freeze rotational conformers (e.g., δ shifts observed in 1-benzyl derivatives) .
2D NMR Experiments : Use COSY and HSQC to confirm coupling networks (e.g., methine protons at δ 3.33-3.30 ppm in (S)-1-benzyl-3-pyrrolidinol) .
Computational Validation : Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p) basis set) .
Solvent Effects : Note upfield shifts (0.2 ppm) for benzoyl groups in DMSO-d6 vs CDCl₃ .
What analytical techniques provide optimal characterization of this compound's purity and structural integrity?
(Basic)
Multi-Technique Approach :
- HPLC-PDA : C18 column (4.6×250 mm), 1 mL/min gradient (40-90% acetonitrile), λ=254 nm; retention time consistency (±0.1 min) indicates purity .
- HRMS (ESI+) : Confirm molecular formula with <2 ppm mass accuracy .
- 13C NMR : Identify carbonyl signals (207-210 ppm for pyrrolidinone C=O; 168-172 ppm for benzoyl C=O) .
- FT-IR : Detect amide I (1650-1680 cm⁻¹) and C-N stretches (1280-1320 cm⁻¹) .
What strategies exist for resolving low aqueous solubility in pharmacological studies of 3-benzoylated pyrrolidinones?
(Advanced)
Systematic Solutions :
Co-Solvent Systems : 10% DMSO in PBS maintains >90% stability for 24 hours .
Prodrug Modification : Phosphate esters at the 1-methyl group improve solubility 3-fold (demonstrated in dual orexin receptor antagonists) .
Nanoformulation : PEGylated liposomes (100 nm size) enhance bioavailability to 65% in rat models .
Amorphous Solid Dispersions : HPMC-AS increases dissolution rate by 40% compared to crystalline forms .
How can researchers optimize the regioselectivity of benzoylation in pyrrolidinone derivatives?
(Advanced)
Regiochemical Control :
- Protecting Groups : Boc protection at the 1-position directs benzoylation to C3 (yield improves from 45% to 82%) .
- Catalysis : Zn(OTf)₂ enhances C3 selectivity (3:1 regiomeric ratio vs 1.5:1 with AlCl₃) .
- Solvent Effects : Toluene favors thermodynamic C3 selectivity; DMF leads to kinetic mixtures .
What are the critical considerations when designing stability studies for this compound under physiological conditions?
(Basic)
Experimental Design :
- pH Range : Test stability in simulated gastric fluid (pH 1.2) and blood (pH 7.4) over 0–24 hours .
- Temperature/Humidity : Compare accelerated degradation (40°C/75% RH) vs standard conditions (25°C/60% RH) .
- Light Exposure : Perform ICH Q1B photostability testing (1.2 million lux hours) .
- Analytical Endpoints : Use UPLC-MS/MS with deuterated internal standards for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
